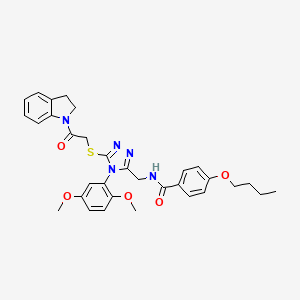

4-butoxy-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5S/c1-4-5-18-42-24-12-10-23(11-13-24)31(39)33-20-29-34-35-32(37(29)27-19-25(40-2)14-15-28(27)41-3)43-21-30(38)36-17-16-22-8-6-7-9-26(22)36/h6-15,19H,4-5,16-18,20-21H2,1-3H3,(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPHRRSHGPWRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=C(C=CC(=C3)OC)OC)SCC(=O)N4CCC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

601.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-butoxy-N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS No. 309968-26-1) is a complex organic molecule characterized by a diverse structure that includes a triazole ring and various functional groups. Its molecular formula is , with a molecular weight of approximately 601.72 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific detailed studies on its effects have been limited.

Chemical Structure and Properties

The structure of this compound features:

- A butoxy group which may enhance lipophilicity.

- A triazole ring , known for its role in various biological activities including antimicrobial and anticancer properties.

- An indolin moiety , which is often associated with neuroprotective and anticancer effects.

The presence of these groups suggests the potential for diverse biological interactions, making it a candidate for further pharmacological evaluation.

Anticancer Potential

Recent studies on similar compounds with triazole and thioether functionalities indicate that they can exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of thiochromen compounds have shown effectiveness in disrupting metabolic pathways in cancer cells, demonstrating EC50 values below 10 μM against key targets like tryptophan synthase . This suggests that the triazole component in our compound may also play a crucial role in mediating anticancer effects.

The proposed mechanism for similar compounds involves:

- Inhibition of key enzymes involved in cancer metabolism.

- Induction of apoptosis in malignant cells through the activation of caspases and other apoptotic pathways.

In vitro assays typically use the MTT assay to measure cell viability post-treatment with the compound, providing insights into its cytotoxic potential. For example, studies have shown that certain thiosemicarbazone derivatives can inhibit cell invasion and proliferation significantly at low concentrations .

Case Studies and Research Findings

Although specific case studies on this compound are scarce, related compounds have been evaluated extensively:

Comparison with Similar Compounds

Structural Features :

- 1,2,4-Triazole core: Known for metabolic stability and hydrogen-bonding interactions with biological targets .

- 2,5-Dimethoxyphenyl group : Electron-rich aromatic system that may influence π-π stacking or receptor binding .

- Thioether linkage : The (2-(indolin-1-yl)-2-oxoethyl)thio moiety introduces a sulfur atom, which can modulate redox properties and enhance bioavailability .

Formation of the 1,2,4-triazole ring via cyclization of hydrazinecarbothioamides (e.g., using α-halogenated ketones in basic media, as in ).

Thioether formation via nucleophilic substitution between a thiol-containing intermediate (e.g., from 1,2,4-triazole-3-thione) and 2-(indolin-1-yl)-2-oxoethyl bromide .

Coupling of the 4-butoxybenzoyl group using carbodiimide reagents (EDC/HOBt), as described in .

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and biological activities. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences:

Core Heterocycle: The target’s 1,2,4-triazole core (vs. thiadiazole in ) offers greater metabolic resistance due to fewer labile S-N bonds .

Substituent Effects :

- The 4-butoxy group increases logP compared to methoxy or halogenated analogs (e.g., B5–B9 in ), favoring passive diffusion .

- 2,5-Dimethoxyphenyl vs. phenyl/isoxazole: Electron-donating methoxy groups may improve binding to serotoninergic or adrenergic receptors .

Synthetic Complexity :

- The target compound requires multi-step synthesis (triazole formation, thioether coupling, benzamide conjugation), whereas simpler analogs (e.g., B4) are synthesized in fewer steps .

Thiadiazole-based analogs () show antimicrobial properties but lower CNS penetration due to polarity .

Conflicting Data:

- highlights tautomerism in 1,2,4-triazole-3-thiones, but the target compound’s thioether linkage likely stabilizes the structure, avoiding tautomeric shifts .

- Methoxy vs. butoxy substituents: While shows methoxy groups suffice for moderate activity, the target’s butoxy chain may trade solubility for enhanced bioavailability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of this compound?

- Answer: The synthesis typically involves multi-step reactions:

Triazole ring formation via cyclization of thiosemicarbazides under reflux with glacial acetic acid as a catalyst .

Thioether linkage introduction by reacting a mercapto intermediate with a bromoacetyl-indoline derivative in polar aprotic solvents (e.g., DMF) .

Benzamide coupling using activated esters (e.g., HATU/DIPEA) to attach the 4-butoxybenzoyl group .

- Key considerations: Protective groups (e.g., O-benzyl for hydroxylamines) may be required to prevent side reactions . Reaction progress should be monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are essential for structural characterization?

- Answer:

- 1H/13C NMR: To confirm substituent positions on the triazole ring and benzamide moiety. Aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) are diagnostic .

- HRMS: For molecular weight validation (expected [M+H]+ ≈ 587.7 Da) .

- IR Spectroscopy: To identify carbonyl (C=O, ~1680 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- HPLC: Purity assessment (>95% by reverse-phase C18 column) is critical for biological studies .

Q. What initial biological screening assays are recommended?

- Answer:

- Enzyme Inhibition: Kinase/protease inhibition assays (IC50 determination) using fluorogenic substrates .

- Antimicrobial Activity: Broth microdilution for MIC values against Gram-positive/negative pathogens .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole ring formation?

- Answer:

- Solvent Optimization: Use DMSO or DMF to enhance cyclization efficiency .

- Catalyst Screening: Sodium pivalate or K2CO3 improves reaction kinetics .

- Microwave-Assisted Synthesis: Reduces reaction time (4 hours → 30 minutes) while maintaining >80% yield .

- Workup Strategies: Precipitation in ice-cwater followed by column chromatography (hexane:EtOAc gradient) .

Q. What computational strategies elucidate structure-activity relationships (SAR)?

- Answer:

- Molecular Docking: AutoDock Vina to predict binding poses with target enzymes (e.g., EGFR kinase) .

- QSAR Modeling: Use Hammett constants (σ) to correlate electronic effects of methoxy groups with activity .

- MD Simulations: Assess stability of protein-ligand complexes over 100 ns trajectories (GROMACS) .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

- Answer:

- Assay Standardization: Control for cell density, serum concentration, and incubation time .

- Metabolomic Profiling: Identify cell-specific metabolic activation (e.g., CYP450 isoforms) via LC-MS .

- Proteomic Analysis: Quantify target protein expression (e.g., Western blot) to explain differential responses .

Data-Driven Analysis

Q. What structural features enhance anticancer activity?

- Answer:

| Structural Feature | Biological Impact | Evidence |

|---|---|---|

| 2,5-Dimethoxyphenyl on triazole | Increases hydrophobic enzyme binding | |

| Indolin-1-yl thioether | Enhances cellular uptake via passive diffusion | |

| 4-Butoxybenzamide | Improves metabolic stability (t1/2 > 6h) |

- Design Strategy: Balance logP (2.5–3.5) and topological polar surface area (TPSA < 90 Ų) to optimize bioavailability .

Methodological Notes

- Controlled Synthesis: Use anhydrous conditions and inert atmosphere (N2/Ar) for moisture-sensitive steps .

- Data Reproducibility: Cross-validate enzyme inhibition results with orthogonal assays (e.g., SPR vs. fluorescence) .

- Ethical Compliance: Follow institutional guidelines for handling cytotoxic compounds (e.g., waste disposal, PPE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.